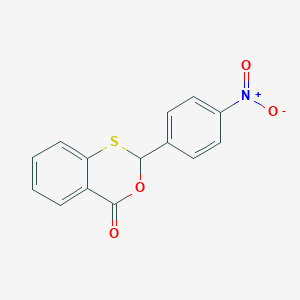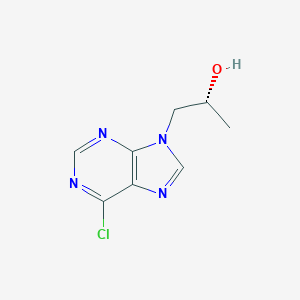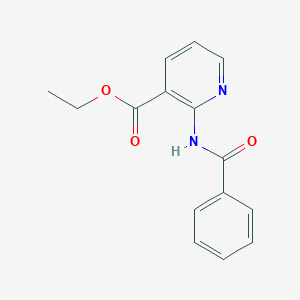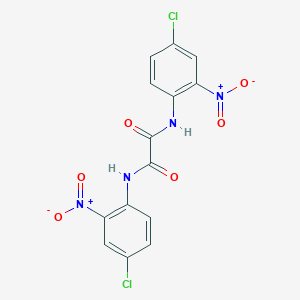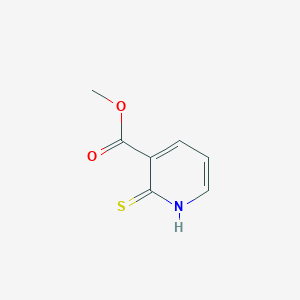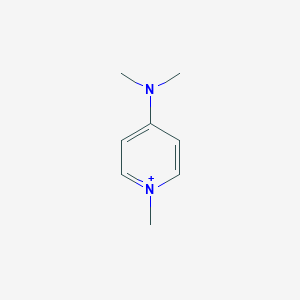![molecular formula C17H16N2OS2 B186423 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 132605-30-2](/img/structure/B186423.png)
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as MBTPS, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MBTPS is a heterocyclic compound that contains a benzothiophene ring fused to a pyrimidine ring. This compound has been shown to have interesting biochemical and physiological effects, and its mechanism of action is still being studied.
Mécanisme D'action
The mechanism of action of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is still being studied. It has been proposed that the compound may act as a modulator of ion channels or as an inhibitor of enzymes involved in various biological processes. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to interact with several different proteins and receptors in the body, including GABA receptors and voltage-gated calcium channels.
Effets Biochimiques Et Physiologiques
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have interesting biochemical and physiological effects. The compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of intracellular calcium levels. These effects suggest that 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one may have potential applications in the treatment of neurological disorders and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time without degradation. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation is that the synthesis of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a multi-step process that requires specialized equipment and expertise. Additionally, the compound is relatively expensive to produce, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the compound's potential applications in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is the compound's potential applications in cancer research, as it has been shown to have anti-proliferative effects on cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and to identify potential molecular targets for the compound.
Méthodes De Synthèse
The synthesis of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been described in the literature. The compound can be prepared by reacting 2-amino-4-methyl-5-phenylthiophene-3-carboxylic acid with 2-bromo-1-(methylthio)benzene in the presence of a palladium catalyst. The resulting intermediate is then cyclized with cyanamide to form 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. The synthesis of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a multi-step process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in scientific research. The compound has been shown to have interesting biochemical and physiological effects, and its mechanism of action is still being studied. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been used in various in vitro and in vivo experiments to investigate its effects on different biological systems. The compound has been shown to have potential applications in the fields of drug discovery, neuropharmacology, and cancer research.
Propriétés
Numéro CAS |
132605-30-2 |
|---|---|
Nom du produit |
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
Formule moléculaire |
C17H16N2OS2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
6-methyl-3-phenyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2OS2/c1-10-7-8-13-12(9-10)14-15(22-13)18-17(21)19(16(14)20)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,18,21) |
Clé InChI |
DZMQBDBEHWNHRW-UHFFFAOYSA-N |
SMILES isomérique |
CC1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)S |
SMILES |
CC1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
SMILES canonique |
CC1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

